4-Methyl-2,3-diphenylfuran
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Overview
Description
4-Methyl-2,3-diphenylfuran is an organic compound belonging to the class of furans, which are heterocyclic aromatic compounds containing a furan ring. This compound is characterized by the presence of a methyl group at the 4-position and phenyl groups at the 2- and 3-positions of the furan ring. Furans are known for their diverse chemical reactivity and are used in various applications in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,3-diphenylfuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,4-diketones with phenylhydrazine followed by cyclization can yield the desired furan derivative. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the furan ring with the desired substituents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,3-diphenylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Br₂, Cl₂) and organometallic compounds (Grignard reagents) are employed.
Major Products Formed
Oxidation: Formation of furanones and carboxylic acids.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of halogenated furans and other substituted derivatives.
Scientific Research Applications
4-Methyl-2,3-diphenylfuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2,3-diphenylfuran involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups present. It can also participate in π-π stacking interactions and hydrogen bonding, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenylfuran: Lacks the methyl group at the 4-position, leading to different reactivity and properties.
3,4-Diphenylfuran-2(5H)-one: Contains a carbonyl group, making it more reactive in certain reactions.
2,3,4,5-Tetraphenylfuran: Contains additional phenyl groups, affecting its steric and electronic properties.
Uniqueness
4-Methyl-2,3-diphenylfuran is unique due to the presence of the methyl group at the 4-position, which influences its chemical reactivity and physical properties. This structural feature can enhance its stability and modify its interactions with other molecules, making it a valuable compound in various applications .
Properties
CAS No. |
35732-79-7 |
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Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-methyl-2,3-diphenylfuran |
InChI |
InChI=1S/C17H14O/c1-13-12-18-17(15-10-6-3-7-11-15)16(13)14-8-4-2-5-9-14/h2-12H,1H3 |
InChI Key |
YUNILZLMKGRGDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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